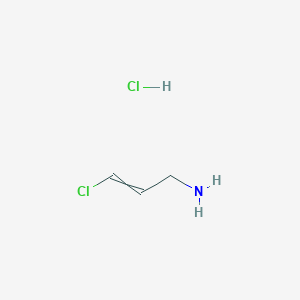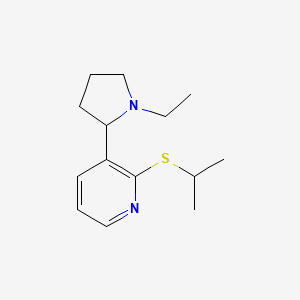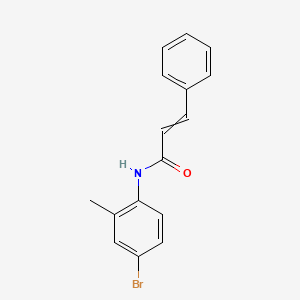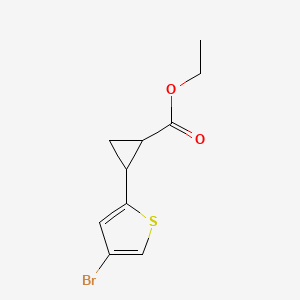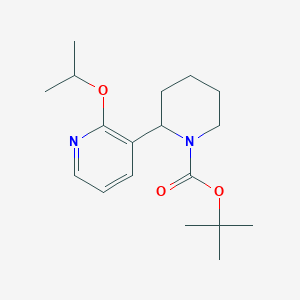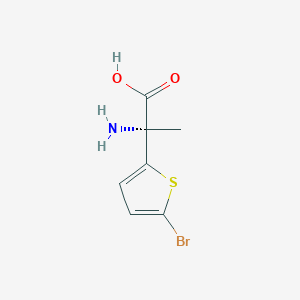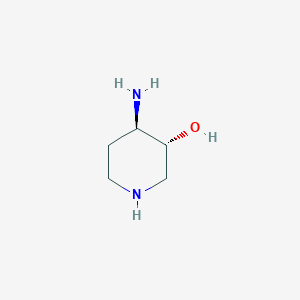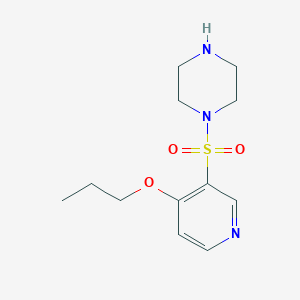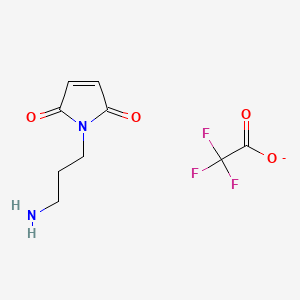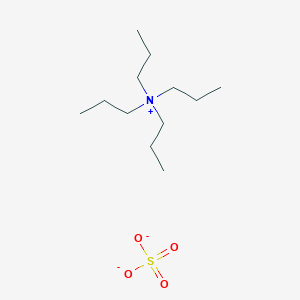
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with a chloro and hydrazinyl group, a sulfonyl group, and an isopropyl-substituted piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving chlorination and hydrazination.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the piperazine ring: The piperazine ring is formed through cyclization reactions, followed by isopropyl substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and hydrazinyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfere with cellular processes: Affecting cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
- 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine
- 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine
Uniqueness
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
特性
分子式 |
C12H20ClN5O2S |
|---|---|
分子量 |
333.84 g/mol |
IUPAC名 |
[3-chloro-5-(4-propan-2-ylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine |
InChI |
InChI=1S/C12H20ClN5O2S/c1-9(2)17-3-5-18(6-4-17)21(19,20)11-8-15-7-10(13)12(11)16-14/h7-9H,3-6,14H2,1-2H3,(H,15,16) |
InChIキー |
ZKIIPZCMHKKBSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


